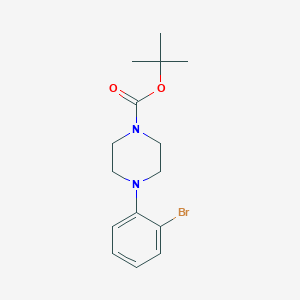

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate

Übersicht

Beschreibung

“tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 494773-35-2 . It has a molecular weight of 341.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate” are not available, it’s known that N-Boc piperazine derivatives can undergo Buchwald-Hartwig coupling reactions with aryl halides .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 412.8±40.0 °C and a density of 1.332 . Its pKa is predicted to be 1.88±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its piperazine ring is a common motif in many pharmaceuticals, and the bromophenyl group can undergo further cross-coupling reactions to create complex structures. For instance, it can be used to synthesize analogs of known drugs, potentially leading to the discovery of new therapeutic agents .

Development of Central Nervous System Drugs

The piperazine core of 1-BOC-4-(2-Bromophenyl)piperazine is often found in drugs targeting the central nervous system (CNS). Researchers utilize this compound to develop new CNS drugs, exploring its potential effects on neurotransmitter receptors or uptake transporters .

Antibacterial Activity Research

Compounds derived from 1-BOC-4-(2-Bromophenyl)piperazine have been studied for their antibacterial properties. They have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic resistance .

Material Science Applications

In material science, this compound’s derivatives can be used to modify surface properties or create new polymer structures. Its ability to act as a linker molecule allows for the development of materials with specific characteristics, such as increased durability or chemical resistance .

Agrochemical Research

The tert-butyl group in 1-BOC-4-(2-Bromophenyl)piperazine makes it a candidate for agrochemical research. It can be incorporated into compounds that serve as growth regulators or pesticides, contributing to the development of more effective and safer agricultural products .

Dye and Pigment Industry

In the dye and pigment industry, the bromophenyl group of this compound can be used to create new colorants. Its reactivity allows for the synthesis of dyes with specific absorption properties, which can be applied in textiles, inks, and coatings .

Wirkmechanismus

Target of Action

Piperazine derivatives are generally known to interact with a variety of receptors and enzymes, which can lead to a wide spectrum of biological activities .

Mode of Action

It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are often used as building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

It’s known that compounds containing piperazine rings can exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKMJBDSLYRIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585965 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

CAS RN |

494773-35-2 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)